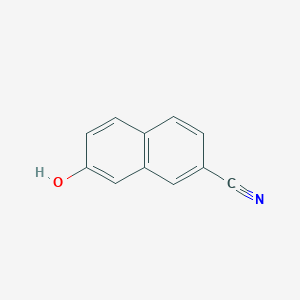

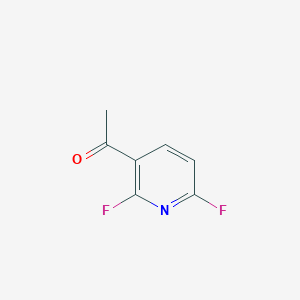

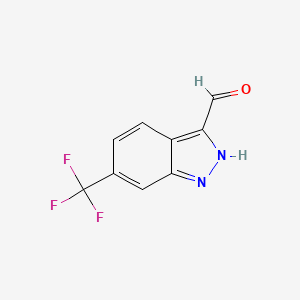

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Overview

Description

The trifluoromethyl group (-CF3) is a functional group in organic chemistry that introduces a trifluoromethyl group into an organic compound . Trifluoromethylated compounds are important in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated, such as fluoxetine, mefloquine, Leflunomide, nulitamide, dutasteride, bicalutamide .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves [3+2] cycloaddition reactions . For example, the first representatives of the novel 4,7а-dihydro-3аН-thiopyrano[3,4-d]isoxazole heterocyclic system, containing an ester, carboxyl, or hydroxymethyl group at position 3 and a trifluoromethyl group at position 6 were obtained by [3+2] cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds can be complex. For example, one study reported the structure of an imine-based (Schiff base) crystalline organic chromophore, which was determined by the XRD technique .

Chemical Reactions Analysis

Trifluoromethyl-substituted compounds can undergo various chemical reactions. For instance, a study reported a visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides for the synthesis of 6-(trifluoromethyl)phenanthridine derivatives .

Physical And Chemical Properties Analysis

Trifluoromethyl-substituted compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Fluorescent Dye Development

- Compounds related to 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde have been utilized in the development of fluorescent dyes. A study found that these compounds exhibit bright fluorescence in solutions and have potential applications in sensing acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Synthesis Methods

- Research has focused on developing efficient methods for synthesizing 1H-indazole-3-carbaldehyde, which is a core structure in many compounds, including 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde. A study outlined a method with advantages such as low cost, simplicity, and suitability for industrial production (Ping, 2012).

Antibacterial and Antifungal Properties

- Several studies have investigated the antibacterial and antifungal properties of compounds structurally similar to 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde. For instance, a study synthesized novel pyrimidine and annulated pyrimidine fused indazole derivatives, showing significant activity against various bacteria and fungi (Yakaiah et al., 2008).

Molecular Structure Analysis

- Structural analysis of 1H-indazole-3-carbaldehyde and its derivatives provides insight into molecular interactions and stability. A study conducted detailed structural analysis using X-ray crystallography, spectroscopy, and computational methods, revealing interactions like hydrogen bonding and π-π interactions (Morzyk-Ociepa et al., 2021).

Synthesis of Novel Derivatives

- Research also includes the synthesis of new derivatives of 1H-indazole-3-carbaldehyde, exploring their potential in various applications. This includes the creation of compounds with potential antimicrobial and antioxidant properties (Bhat et al., 2016).

Supramolecular Structure Studies

- The effect of fluorination on the supramolecular structure of NH-indazoles, including compounds like 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde, has been a subject of study. Research in this area can contribute to a better understanding of the molecular properties influenced by such structural modifications (Teichert et al., 2007).

Safety And Hazards

Future Directions

The future directions of research on trifluoromethyl-substituted compounds are promising. They are of interest in various fields, including medicine, electronics, agrochemicals, and catalysis . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

properties

IUPAC Name |

6-(trifluoromethyl)-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-14-8(6)4-15/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWVGVOHIZTSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646641 | |

| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde | |

CAS RN |

885271-90-9 | |

| Record name | 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)